molecular formula C19H21N3OS B5571804 N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide

Cat. No.: B5571804
M. Wt: 339.5 g/mol
InChI Key: QHORGPUVUURLCE-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C19H21N3OS and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.14053348 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclopropane Chemistry in Medicinal Research

Cyclopropanes, such as those in N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide, are significant in medicinal chemistry due to their unique spatial and electronic features, combined with high metabolic stability. This stability is particularly important in liver microsomes, and the direct cyclopropanation of heterocycles and amides offers a valuable method for pharmaceutical development. This approach can be applied to the preparation of N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles (Gagnon et al., 2007).

Application in Synthesis of Carbazoles and Cyclopent[b]indoles

The lithiation and 1,4-addition reactions involving compounds like this compound can lead to the efficient synthesis of substituted carbazoles and cyclopent[b]indoles. These compounds play a crucial role in pharmaceutical research, providing a basis for the development of various therapeutic agents (Katritzky et al., 1996).

Potential Cannabinoid Receptor Activity

Research on compounds structurally similar to this compound has indicated their potential activity in interacting with cannabinoid receptors. This area of study is important for understanding the pharmacological properties of these compounds and their potential therapeutic applications (Westphal et al., 2015).

Indole Alkaloid Synthesis

The synthesis of indoline alkaloids, which are a large class of natural products with potent biological activities, can be greatly facilitated by the cyclopropanation of indoles, a method that can be applied to compounds like this compound. This strategy is important for efficiently assembling complex nitrogen-containing ring systems in indoline alkaloids (Zhang et al., 2011).

Properties

IUPAC Name

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-18(24-12-21-13)6-7-19(23)22(16-3-4-16)11-14-2-5-17-15(10-14)8-9-20-17/h2,5,8-10,12,16,20H,3-4,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHORGPUVUURLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N(CC2=CC3=C(C=C2)NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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